(Z)-N-(3-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide
Description
Properties
IUPAC Name |
(Z)-N-(3-chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-13-2-1-3-14(9-13)19-15(20)12(10-17)8-11-4-6-18-7-5-11/h1-9H,(H,19,20)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBPFFQBQZHTCT-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=CC2=CC=NC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)/C(=C\C2=CC=NC=C2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Approach
The Knoevenagel reaction is a cornerstone for constructing α,β-unsaturated carbonyl systems. For (Z)-N-(3-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide, this method involves reacting 3-chloroaniline with pyridine-4-carbaldehyde and cyanoacetic acid derivatives.
Procedure :
- Intermediate Formation : Pyridine-4-carbaldehyde is condensed with cyanoacetamide in the presence of a base (e.g., piperidine) in ethanol at 60–80°C for 6–8 hours, yielding 2-cyano-3-pyridin-4-ylacrylamide.
- Amidation : The acrylamide intermediate is treated with 3-chlorophenyl isocyanate in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. The Z-isomer is favored due to steric hindrance from the pyridinyl group.
Optimization Insights :
Nucleophilic Substitution and Cyano Group Introduction
This route prioritizes sequential functionalization, starting from a pre-formed enamide scaffold.
Procedure :
- Enamide Synthesis : N-(3-Chlorophenyl)acrylamide is prepared via Michael addition of 3-chloroaniline to acryloyl chloride in dichloromethane (DCM) at −10°C.
- Cyanation : The enamide undergoes cyanation using malononitrile in the presence of potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at 120°C for 2 hours. The Z-configuration is secured via kinetic control, with the bulky base favoring less sterically hindered transition states.
Challenges :
- Competing E-isomer formation (up to 30%) necessitates purification via recrystallization from ethanol/water (3:1 v/v).
- Side reactions with DMF require strict temperature control to avoid decomposition.
Catalytic and Stereochemical Considerations
Transition Metal Catalysis
Palladium-catalyzed coupling reactions offer an alternative for constructing the α,β-unsaturated system.
Procedure :
- Heck Coupling : N-(3-Chlorophenyl)propiolamide is coupled with 4-bromopyridine using Pd(OAc)₂ (5 mol%), tri-o-tolylphosphine (10 mol%), and triethylamine in DMF at 100°C. The reaction proceeds via a syn-carbopalladation pathway, yielding the Z-isomer exclusively.
- Post-Functionalization : The alkyne intermediate is treated with trimethylsilyl cyanide (TMSCN) and catalytic ZnI₂ to install the cyano group.
Advantages :
- High stereoselectivity (>95% Z) due to the rigidity of the palladium intermediate.
- Scalable to multigram quantities with consistent yields (85–90%).
Solvent and Temperature Effects
Reaction conditions critically influence yield and isomer distribution.
Data Table 1: Solvent Screening for Knoevenagel Condensation
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|
| THF | 60 | 6 | 78 | 8:1 |
| Acetonitrile | 80 | 4 | 82 | 5:1 |
| Ethanol | 70 | 8 | 65 | 3:1 |
| DMF | 100 | 3 | 70 | 4:1 |
Key Insight: THF maximizes Z-selectivity through polar aprotic stabilization, while acetonitrile offers faster kinetics.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (3:1 v/v) at 0–5°C yields needle-like crystals suitable for X-ray diffraction.
Purity Analysis :
Spectroscopic Confirmation
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.50 (d, J = 4.5 Hz, 2H, pyridinyl-H), 7.85 (d, J = 15.0 Hz, 1H, CH=), 7.45–7.30 (m, 4H, Ar-H), 6.95 (s, 1H, NH).
- IR (KBr): ν 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C).
Industrial Scalability and Environmental Impact
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves reproducibility.
Protocol :
- A mixture of 3-chloroaniline, pyridine-4-carbaldehyde, and cyanoacetic acid is pumped through a PTFE reactor (10 mL volume) at 100°C with a residence time of 15 minutes. The product is collected in >90% yield with 95% Z-selectivity.
Waste Mitigation :
- Solvent recovery systems (e.g., thin-film evaporation) reduce THF consumption by 40%.
- Catalytic iodine is recycled via aqueous extraction, minimizing heavy metal waste.
Chemical Reactions Analysis
(Z)-N-(3-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-N-(3-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-N-(3-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analog: 3-Chloro-N-phenyl-phthalimide
Core Structure : Bicyclic phthalimide with a 3-chlorophenyl substituent (Fig. 1, ).
- Key Differences :
- Electronic Effects: The phthalimide’s electron-deficient aromatic system differs from the pyridinyl-cyano system in the target compound, which may exhibit stronger dipole interactions.
Structural Analog: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide
Core Structure : Benzothiazole-acetamide hybrid with a 3-chlorophenyl group ().
- Key Differences: The benzothiazole ring enhances π-stacking and hydrophobic interactions, absent in the pyridinyl-based target compound. Substituent Effects: The trifluoromethyl group in this analog increases lipophilicity, whereas the cyano group in the target compound may improve solubility in polar solvents.
- Bioactivity: Benzothiazole derivatives are often explored for antimicrobial or anticancer activity, suggesting the target compound’s pyridinyl-cyano system could offer distinct pharmacological profiles .
Data Table: Comparative Analysis
Key Findings and Implications
- Substituent Synergy: The combination of cyano and pyridinyl groups could create a polarized system, favoring interactions with biological targets (e.g., enzyme active sites) or materials interfaces.
- Synthetic Challenges : High-purity synthesis of the target compound may require specialized techniques, similar to those used for 3-chloro-N-phenyl-phthalimide .
Notes
- Direct pharmacological or physicochemical data on the target compound are scarce; comparisons rely on structural analogs and substituent effects.
- Crystallographic tools like ORTEP-3 () could aid in resolving the Z-configuration and intermolecular interactions.
- The 3-chlorophenyl group is a recurring motif in bioactive and polymeric compounds, underscoring its versatility .
Biological Activity
(Z)-N-(3-Chlorophenyl)-2-cyano-3-pyridin-4-ylprop-2-enamide is an organic compound notable for its diverse biological activities. Its structure comprises a chlorophenyl group, a cyano group, and a pyridinyl moiety, which contribute to its potential as a therapeutic agent. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H10ClN3O, with a molecular weight of approximately 245.69 g/mol. The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C13H10ClN3O |
| Molecular Weight | 245.69 g/mol |
| Key Functional Groups | Chlorophenyl, Cyano, Pyridine |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that the compound may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. This interaction can lead to significant pharmacological effects, particularly in the treatment of cancer and microbial infections.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through the following mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to significantly reduce the proliferation of cancer cells in vitro.
- Induction of Apoptosis : Flow cytometry analysis revealed increased rates of apoptosis in treated cancer cells compared to control groups.
- Cell Cycle Arrest : The compound appears to induce G1 phase arrest in the cell cycle, preventing further progression and division.
Case Study
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 70% reduction in cell viability at a concentration of 50 µM after 48 hours. The study also reported upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic markers like Bcl-2.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
